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This guide provides a comparative analysis of the immunogenicity of several key interleukin-17

(IL-17) modulators used in the treatment of autoimmune and inflammatory diseases. As the

user's query for "IL-17 modulator 2" did not correspond to a specific therapeutic agent, this

document assesses a panel of leading IL-17 inhibitors: secukinumab, ixekizumab, brodalumab,

and bimekizumab. These comparisons are based on publicly available experimental data from

clinical trials and systematic reviews.

Introduction to IL-17 Modulators and
Immunogenicity
Interleukin-17 is a pro-inflammatory cytokine central to the pathogenesis of various

autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. IL-17

modulators are a class of biologic therapies designed to target and inhibit the IL-17 signaling

pathway, thereby reducing inflammation. These modulators primarily include monoclonal

antibodies (mAbs) that target IL-17A, its receptor (IL-17RA), or multiple IL-17 isoforms.

A critical aspect in the development and clinical use of biologic therapies is their potential to

elicit an immune response in the patient, a phenomenon known as immunogenicity. This

response can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the

drug's activity, alter its pharmacokinetic profile, or, in some cases, lead to adverse events.
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Therefore, a thorough assessment of immunogenicity is crucial for evaluating the long-term

efficacy and safety of these therapies.

Comparative Immunogenicity Data
The following tables summarize the incidence of anti-drug antibodies (ADAs) and neutralizing

antibodies (NAbs) for four prominent IL-17 modulators. The data are compiled from various

clinical studies and systematic reviews. It is important to note that direct comparison of

immunogenicity rates across different clinical trials can be challenging due to variations in study

design, patient populations, and the assays used for detection.

Table 1: Immunogenicity of

IL-17A Inhibitors

Drug (Target)
Incidence of Anti-Drug

Antibodies (ADAs)

Incidence of Neutralizing

Antibodies (NAbs)

Secukinumab (IL-17A) 0% to 5.5%[1][2] 0% to 1.5%[1][2]

Ixekizumab (IL-17A) 11% to 19.4%[1][2][3] 0% to 3.5%[1][2]

Table 2: Immunogenicity of

IL-17RA and Dual IL-17A/F

Inhibitors

Drug (Target)
Incidence of Anti-Drug

Antibodies (ADAs)

Incidence of Neutralizing

Antibodies (NAbs)

Brodalumab (IL-17RA) 0% to 3.3%[1][2][3] 0%[1][2][4]

Bimekizumab (IL-17A & IL-

17F)
19% to 39%[1][2]

Data on NAb incidence for

bimekizumab is less

consistently reported in the

reviewed literature.
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Secukinumab: The presence of ADAs, including neutralizing antibodies, has not been

associated with a loss of efficacy, altered pharmacokinetics, or safety concerns in long-term

studies up to 5 years.[5][6][7]

Ixekizumab: While the presence of ADAs alone did not consistently impact drug efficacy, one

analysis suggested that high ADA titers were associated with a diminished treatment

response.[1][2]

Brodalumab: Brodalumab is the only IL-17 inhibitor included here that has shown a potential

reduction in efficacy in patients who are ADA-positive.[1][2] However, the overall incidence of

ADAs is low.[4]

Bimekizumab: The presence of ADAs to bimekizumab has not been associated with adverse

events, and the impact on efficacy is still under evaluation in long-term studies.[1][2]

Experimental Protocols for Immunogenicity
Assessment
The assessment of immunogenicity for therapeutic monoclonal antibodies typically follows a

tiered approach, starting with screening assays to detect binding antibodies, followed by

confirmatory assays, and finally, characterization of neutralizing antibodies.

Screening and Confirmatory Assays for Anti-Drug
Antibodies (ADAs)
A common method for detecting ADAs is the Bridging Enzyme-Linked Immunosorbent Assay

(ELISA).

Principle: In a bridging ELISA, the therapeutic drug is used as both the capture and detection

reagent, forming a "bridge" with the bivalent ADA present in the patient's serum.

Generalized Protocol for Bridging ELISA:

Coating: A 96-well microtiter plate is coated with the therapeutic monoclonal antibody (e.g.,

"IL-17 modulator 2").
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Blocking: The remaining protein-binding sites on the plate are blocked using a blocking

buffer (e.g., 5% Bovine Serum Albumin in PBST) to prevent non-specific binding.

Sample Incubation: Patient serum samples, along with positive and negative controls, are

added to the wells and incubated. If ADAs are present, they will bind to the coated

therapeutic antibody.

Detection: A labeled version of the same therapeutic antibody (e.g., conjugated to biotin or a

fluorophore) is added. This labeled antibody will bind to a different epitope on the captured

ADA, completing the "bridge."

Signal Generation: If a biotinylated detection antibody is used, a streptavidin-horseradish

peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB). The

resulting color change is proportional to the amount of ADA present.

Data Analysis: The optical density is measured using a plate reader, and samples with a

signal above a pre-determined cut-off are considered positive for ADAs.

Electrochemiluminescence (ECL) Assays are another sensitive platform for ADA detection,

following a similar bridging principle but with an ECL-based signal for higher sensitivity and a

wider dynamic range.

Neutralizing Antibody (NAb) Assays
NAb assays are designed to determine if the detected ADAs have the potential to inhibit the

biological activity of the therapeutic drug. These can be cell-based or non-cell-based assays.

a) Cell-Based Neutralizing Antibody Assay

Principle: This assay measures the ability of ADAs in a patient's serum to block the drug's

intended biological effect on a responsive cell line.

Generalized Protocol for an IL-17 Modulator NAb Assay:

Cell Culture: A cell line that responds to IL-17A stimulation (e.g., by producing a specific

cytokine like IL-6 or a chemokine like GROα) is cultured.
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Sample Pre-incubation: Patient serum is pre-incubated with a known concentration of the IL-

17 modulator drug.

Cell Stimulation: The pre-incubated mixture is then added to the cultured cells, along with a

stimulating ligand (e.g., recombinant human IL-17A).

Incubation and Endpoint Measurement: The cells are incubated for a specific period, after

which the supernatant is collected. The level of the downstream biomarker (e.g., IL-6) is

measured using a standard ELISA or a similar quantitative method.

Data Analysis: A reduction in the drug's ability to neutralize the IL-17A-induced response

(i.e., a higher level of the biomarker compared to controls) indicates the presence of

neutralizing antibodies.

b) Non-Cell-Based (Competitive Ligand-Binding) NAb Assay

Principle: This assay measures the ability of ADAs to block the binding of the therapeutic drug

to its target (e.g., IL-17A or its receptor).

Generalized Protocol:

Plate Coating: A microtiter plate is coated with the target of the therapeutic drug (e.g.,

recombinant human IL-17A).

Competitive Binding: The therapeutic drug is pre-incubated with the patient's serum. This

mixture is then added to the coated plate.

Detection: A labeled antibody that also binds to the therapeutic drug (but at a site that does

not interfere with target binding) is added.

Signal Measurement: The signal is measured. A decrease in signal compared to the control

(where no NAbs are present) indicates that the ADAs in the patient's serum have blocked the

therapeutic drug from binding to its target on the plate.
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Caption: IL-17 signaling pathway and points of therapeutic intervention.
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Caption: Tiered workflow for assessing the immunogenicity of therapeutic proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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